molecular formula C14H25O2- B11817017 (E)-tetradec-9-enoate

(E)-tetradec-9-enoate

Cat. No.: B11817017
M. Wt: 225.35 g/mol
InChI Key: YWWVWXASSLXJHU-AATRIKPKSA-M
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Description

(E)-Tetradec-9-enoate is an organic compound classified as an ester. It is derived from the reaction between (E)-tetradec-9-enoic acid and an alcohol. This compound is characterized by its long carbon chain and a double bond in the trans configuration at the ninth carbon position. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Tetradec-9-enoate can be synthesized through esterification, where (E)-tetradec-9-enoic acid reacts with an alcohol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is often purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-Tetradec-9-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (E)-tetradec-9-enoic acid and the corresponding alcohol.

    Reduction: The double bond in this compound can be reduced to form tetradecane derivatives using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: (E)-tetradec-9-enoic acid and the corresponding alcohol.

    Reduction: Saturated tetradecane derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(E)-Tetradec-9-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of (E)-tetradec-9-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing (E)-tetradec-9-enoic acid, which may exert biological effects through various signaling pathways.

Comparison with Similar Compounds

(E)-Tetradec-9-enoate can be compared with other similar esters, such as:

    (E)-Dodec-9-enoate: Similar structure but with a shorter carbon chain.

    (E)-Hexadec-9-enoate: Similar structure but with a longer carbon chain.

    Methyl this compound: Similar structure but with a different alcohol component.

Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which influence its physical and chemical properties, as well as its applications in various fields.

Properties

Molecular Formula

C14H25O2-

Molecular Weight

225.35 g/mol

IUPAC Name

(E)-tetradec-9-enoate

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/p-1/b6-5+

InChI Key

YWWVWXASSLXJHU-AATRIKPKSA-M

Isomeric SMILES

CCCC/C=C/CCCCCCCC(=O)[O-]

Canonical SMILES

CCCCC=CCCCCCCCC(=O)[O-]

Origin of Product

United States

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